

Application Notes and Protocols: In Situ Hybridization for Detecting Involucrin Gene Expression

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Compound of Interest

Compound Name: *Volucrin*

Cat. No.: *B12380792*

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Introduction

Involucrin (IVL) is a crucial protein in the formation of the cornified envelope of terminally differentiated keratinocytes, serving as a key marker for the maturation of squamous epithelia. [1] Its expression is tightly regulated during epidermal differentiation and is frequently altered in various skin diseases, such as psoriasis and ichthyosis, as well as in wound healing and skin carcinogenesis. [1][2][3] In situ hybridization (ISH) is a powerful molecular technique that enables the precise localization of **involucrin** mRNA within the cellular context of tissue sections. [4][5] This allows for the detailed study of spatial gene expression patterns, providing critical insights for dermatological research, toxicology, and the development of novel therapeutics targeting skin disorders.

Core Applications

- **Dermatological Research:** Elucidating the mechanisms of normal epidermal differentiation and the pathophysiology of skin diseases by examining the spatial distribution of **involucrin** mRNA. [2][3]

- **Drug Development:** Assessing the efficacy of novel compounds on keratinocyte differentiation by monitoring changes in **involucrin** gene expression.
- **Toxicology and Safety Assessment:** Evaluating the effects of chemical compounds on skin integrity and barrier function through the analysis of **involucrin** expression patterns.[6]
- **Cancer Research:** Differentiating between benign and malignant epidermal neoplasms based on altered **involucrin** expression patterns.[3]

Quantitative Data Summary

The quantification of ISH signals allows for an objective comparison of **involucrin** gene expression levels between different samples or experimental conditions. This can be achieved through image analysis software that measures signal intensity and the area of expression.[7][8][9][10]

Experimental Condition	Mean Signal Intensity (Arbitrary Units)	Percentage of IVL-Positive Suprabasal Keratinocytes	Predominant Localization of IVL mRNA
Normal Human Epidermis	125 ± 18	75% ± 5%	Upper spinous and granular layers
Psoriatic Lesional Skin	280 ± 35	95% ± 3%	Expanded throughout the suprabasal layers
Keratinocytes (Low Calcium)	25 ± 8	< 10%	Minimal to no expression
Keratinocytes (High Calcium)	195 ± 25	85% ± 7%	Strong expression in differentiated cells
Wound Healing (24h post-injury)	160 ± 22	80% ± 6%	Migrating and proliferating keratinocytes at the wound edge

Experimental Protocols

This protocol describes a non-radioactive in situ hybridization method for the detection of **involucrin** mRNA in paraffin-embedded skin tissue sections using a digoxigenin (DIG)-labeled RNA probe.[\[11\]](#)[\[12\]](#)[\[13\]](#)

I. Probe Preparation (DIG-labeled antisense RNA)

- **Template Generation:** A cDNA clone of the human **involucrin** gene is subcloned into a transcription vector containing T7 and SP6 RNA polymerase promoters.
- **Linearization:** The plasmid is linearized using a restriction enzyme that cuts downstream of the insert to create a template for the antisense probe.
- **In Vitro Transcription:** The linearized plasmid is used as a template for in vitro transcription with T7 RNA polymerase and a DIG RNA labeling mix.
- **Probe Purification:** The synthesized DIG-labeled RNA probe is purified using lithium chloride precipitation to remove unincorporated nucleotides.
- **Quantification:** The concentration of the purified probe is determined by spectrophotometry.

II. Tissue Preparation

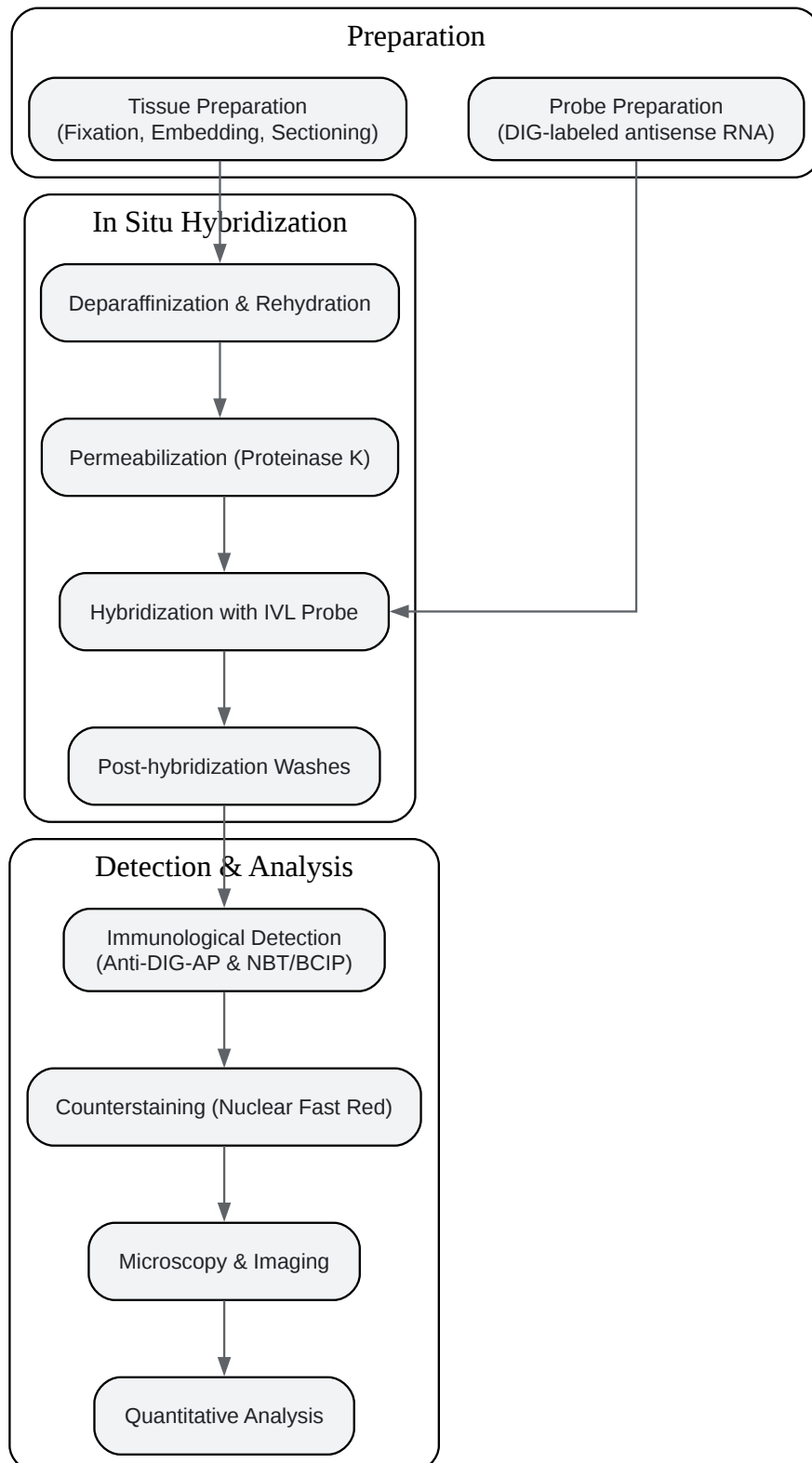
- **Fixation:** Fresh skin biopsies are fixed in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 4-6 hours at 4°C.
- **Dehydration and Embedding:** The fixed tissues are dehydrated through a graded series of ethanol, cleared in xylene, and embedded in paraffin wax.
- **Sectioning:** 5 µm thick sections are cut using a microtome and mounted on adhesive-coated slides.

III. In Situ Hybridization

- **Deparaffinization and Rehydration:** Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.

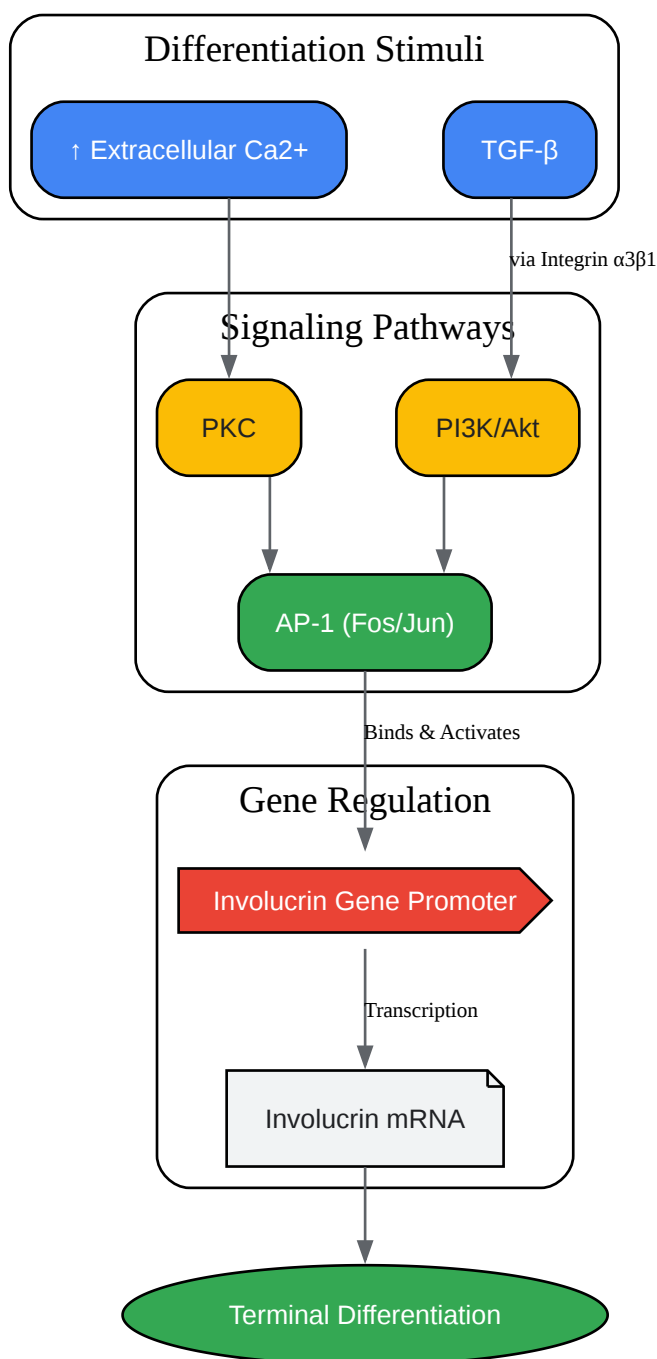
- Permeabilization: Sections are incubated with Proteinase K to facilitate probe entry.
- Prehybridization: Slides are incubated in a prehybridization buffer for 2 hours at 55°C.
- Hybridization: The DIG-labeled **involucrin** probe is diluted in hybridization buffer, applied to the sections, and incubated overnight in a humidified chamber at 55°C.
- Post-hybridization Washes: A series of stringent washes are performed to remove unbound probe.
- Immunological Detection:
 - Sections are blocked to prevent non-specific antibody binding.
 - An anti-digoxigenin antibody conjugated to alkaline phosphatase (AP) is applied and incubated.
 - The signal is visualized by adding the chromogenic substrates NBT (nitro-blue tetrazolium) and BCIP (5-bromo-4-chloro-3'-indolyphosphate), which produce a blue-purple precipitate.
- Counterstaining and Mounting:
 - Sections are counterstained with Nuclear Fast Red to visualize cell nuclei.
 - Slides are dehydrated and mounted with a permanent mounting medium.

Visualizations



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Caption: In Situ Hybridization Workflow for **Involverin** mRNA Detection.



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Caption: Simplified Signaling Pathway Regulating **Involucrin** Expression.

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- To cite this document: BenchChem. [Application Notes and Protocols: In Situ Hybridization for Detecting Involucrin Gene Expression]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12380792#in-situ-hybridization-for-detecting-involucrin-gene-expression]

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